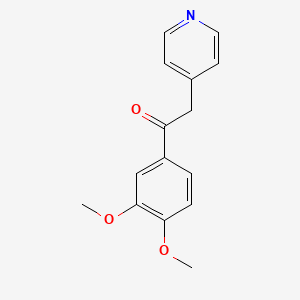

1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone

CAS No.: 224040-81-7

Cat. No.: VC20577223

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 224040-81-7 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-pyridin-4-ylethanone |

| Standard InChI | InChI=1S/C15H15NO3/c1-18-14-4-3-12(10-15(14)19-2)13(17)9-11-5-7-16-8-6-11/h3-8,10H,9H2,1-2H3 |

| Standard InChI Key | XTGKDLZBYDFTIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a central ethanone group (C=O) bonded to two aromatic rings: a 3,4-dimethoxyphenyl group (C₆H₃(OCH₃)₂) and a pyridin-4-yl group (C₅H₄N). The methoxy substituents at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions . The pyridine ring contributes basicity and hydrogen-bonding capabilities, which are critical for biological activity in analogous compounds .

Molecular Formula: C₁₅H₁₅NO₃

Molecular Weight: 257.29 g/mol

IUPAC Name: 1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

Spectroscopic Properties

Spectroscopic data for structurally related compounds provide insights into expected characteristics:

-

¹H NMR: The methoxy groups typically resonate as singlets at δ 3.85–3.95 ppm, while aromatic protons on the dimethoxyphenyl ring appear as multiplets between δ 6.5–8.0 ppm. Pyridin-4-yl protons often show doublets near δ 8.5 ppm due to coupling with adjacent nitrogen .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at δ 190–200 ppm. Methoxy carbons resonate at δ 55–60 ppm, and aromatic carbons range from δ 110–160 ppm depending on substitution patterns .

-

HRMS: Expected molecular ion peak [M+H]⁺ at m/z 258.1130 (calculated for C₁₅H₁₅NO₃) .

Synthesis and Reaction Optimization

Synthetic Pathways

The compound can be synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. A representative method, adapted from studies on analogous pyridinyl ketones , involves the following steps:

Step 1: Acylation of 3,4-Dimethoxybenzene

3,4-Dimethoxyacetophenone is prepared by reacting 3,4-dimethoxybenzene with acetyl chloride in the presence of AlCl₃. This intermediate is then functionalized at the α-position.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (NiCl₂) | 0.05 mmol | 77 |

| Solvent (PhNO₂) | 1 mL | 46 |

| Temperature (°C) | 140 | 46 |

| Reaction Time (h) | 24 | 77 |

Higher yields are achieved with nitrobenzene as a solvent due to its high polarity and ability to stabilize transition states . Catalytic iodine (I₂) enhances electrophilic aromatic substitution by activating the carbonyl group .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, THF). Stability studies under ambient conditions suggest decomposition temperatures above 200°C, making it suitable for high-temperature applications .

Crystallographic Data

While no single-crystal X-ray data exists for this specific compound, analogs with 3,4-dimethoxyphenyl groups show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.7 Å .

Biological and Industrial Applications

Material Science Applications

The compound’s conjugated π-system and electron-rich aromatic rings make it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Preliminary studies on similar structures show photoluminescence quantum yields of 15–20% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume